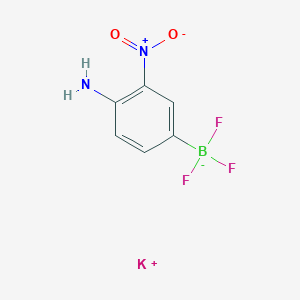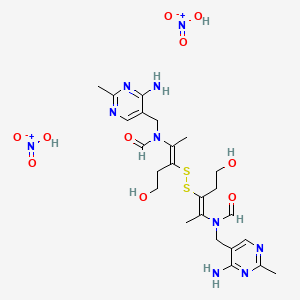
8-Epixanthatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Epixanthatin is a sesquiterpene lactone derived from the plant Xanthium chinese Mill. It is known for its potential as a colchicine binding site inhibitor and has shown significant antitumor activity. This compound can inhibit the activation of signal transducer and activator of transcription 3 (STAT3), induce apoptosis, and has various biological activities .
Preparation Methods
8-Epixanthatin can be isolated from Xanthium chinese Mill. The synthetic routes involve the use of sesquiterpene lactones, which are a class of bioactive plant products. The preparation of this compound involves the extraction and purification from the plant source.
Chemical Reactions Analysis
8-Epixanthatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
8-Epixanthatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of sesquiterpene lactones.
Biology: It has been studied for its role in inhibiting the activation of STAT3 and inducing apoptosis in cancer cells.
Medicine: It has shown potential as an antitumor agent and is being researched for its therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in various chemical analyses .
Mechanism of Action
8-Epixanthatin exerts its effects by inhibiting the activation of STAT3, a transcription factor involved in cell growth and survival. By inhibiting STAT3, this compound induces apoptosis in cancer cells. The molecular targets include the STAT3 pathway and the reactive oxygen species (ROS) generation pathway. This compound binds to the colchicine binding site on tubulin, destabilizing microtubules and leading to cell death .
Comparison with Similar Compounds
8-Epixanthatin is similar to other sesquiterpene lactones such as xanthatin, costunolide, dehydrocostuslactone, and tomentosin. These compounds share a similar structure and biological activity but differ in their specific chemical properties and mechanisms of action. This compound is unique in its ability to inhibit STAT3 and induce apoptosis, making it a valuable compound for cancer research .
Properties
IUPAC Name |
7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2C(CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B8205204.png)
![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)









